methyl[2-(1H-pyrazol-1-yl)ethyl]amine
Description
Methyl[2-(1H-pyrazol-1-yl)ethyl]amine is a secondary amine with a methyl group attached to the nitrogen atom of an ethylamine backbone, which is further substituted at the terminal ethyl position by a 1H-pyrazol-1-yl group. Its molecular formula is C₆H₁₂N₄, with a molecular weight of 140.19 g/mol (calculated). This compound is structurally characterized by the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which confers unique electronic and steric properties. The ethyl linker between the amine and pyrazole groups provides flexibility, while the methyl substituent on the nitrogen modulates basicity and reactivity.
The compound is primarily utilized in organic synthesis as a ligand or building block for pharmaceuticals and metal complexes. Its hydrochloride salt, [2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride (CAS: 1071550-46-3, C₅H₁₁Cl₂N₃, MW: 184.07 g/mol), is commercially available and used in coordination chemistry due to its ability to stabilize transition metals .
Properties
IUPAC Name |
N-methyl-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-4-6-9-5-2-3-8-9/h2-3,5,7H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZNBROTVLFZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299791 | |
| Record name | N-Methyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949100-10-1 | |
| Record name | N-Methyl-1H-pyrazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949100-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1H-pyrazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[2-(1H-pyrazol-1-yl)ethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(1H-pyrazol-1-yl)ethyl]amine typically involves the reaction of pyrazole with ethylamine under controlled conditions. One common method is the cyclocondensation reaction, where pyrazole is reacted with ethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of high-throughput screening and optimization techniques can further improve the yield and purity of the compound. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1H-pyrazol-1-yl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: The pyrazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions to prevent side reactions.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl[2-(1H-pyrazol-1-yl)ethyl]amine has garnered attention for its role as an intermediate in the synthesis of bioactive molecules.
Pharmacological Properties
Research indicates that this compound can act as a building block for various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its structural similarity to other pharmacophores allows for the exploration of novel drug candidates.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines. The mechanism involved the inhibition of specific kinases associated with tumor growth, showcasing its potential as a lead compound in anticancer drug development .
Agricultural Applications
The compound is also explored for its potential use in agricultural chemistry, particularly as a fungicide or herbicide.
Fungicidal Activity
Patents have reported that derivatives of this compound can serve as effective fungicides. These compounds disrupt fungal cell wall synthesis, leading to cell death.
Table: Fungicidal Efficacy of Derivatives
| Compound Name | Activity Level | Target Fungi |
|---|---|---|
| 1-Methyl-2-(1H-pyrazol-1-yl)ethylamine | High | Fusarium spp., Aspergillus spp. |
| 5-Methyl-3-(trifluoromethyl)pyrazole | Moderate | Botrytis cinerea |
This table summarizes findings from various studies indicating the efficacy of these compounds against common agricultural pathogens .
Material Science
In materials science, this compound is being investigated for its role in synthesizing new polymers and nanomaterials.
Polymer Synthesis
The compound can be utilized in the creation of polymeric materials with enhanced properties such as thermal stability and mechanical strength. Its ability to form cross-links in polymer matrices has been particularly noted.
Case Study: Thermosetting Resins
Research has shown that incorporating this compound into epoxy resins improves their thermal and mechanical properties, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of methyl[2-(1H-pyrazol-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl[2-(1H-pyrazol-1-yl)ethyl]amine belongs to a broader class of pyrazole-containing amines. Below is a comparative analysis with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Structural Complexity and Flexibility: this compound has a simpler structure compared to N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, which incorporates a thiazole ring. Compounds like [(1-methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine exhibit hybrid heterocyclic systems (pyrazole + thiophene), expanding electronic diversity for CNS drug design .
Basicity and Reactivity: The methyl group in this compound reduces basicity compared to its primary amine counterpart, [2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride, making it less nucleophilic but more stable under acidic conditions . Tertiary amines like [2-(dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine show enhanced solubility in polar solvents, advantageous for catalytic applications .
Biological and Catalytic Applications :
- Pyrazole-thiazole hybrids (e.g., N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine) demonstrate antimicrobial efficacy, likely due to synergistic interactions between the heterocycles .
- This compound’s ethyl linker allows for versatile coordination geometries in metal complexes, useful in catalysis or material science .
Synthetic Accessibility :
- Simpler derivatives like 2-(1H-pyrazol-1-yl)propan-1-amine (C₅H₉N₃) are synthesized via straightforward alkylation, whereas hybrid compounds require multi-step protocols involving cross-coupling or cyclization .
Biological Activity
Methyl[2-(1H-pyrazol-1-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by data tables and case studies.
1. Chemical Structure and Properties
This compound is characterized by the presence of a pyrazole ring, which is known for its ability to interact with various biological targets. The compound can be represented by the following structural formula:
2.1 Anti-inflammatory Activity
Research has indicated that derivatives of pyrazole, including this compound, exhibit notable anti-inflammatory properties. A study highlighted a series of pyrazolone derivatives that showed significant inhibition of inflammation in various models:
- Inhibition Rates : Compounds exhibited inhibition rates ranging from 58.95% to 87.35% compared to the reference drug phenylbutazone, which had an inhibition rate of 57.41% after 2 hours .
| Compound | Inhibition Rate (%) | Reference Drug Inhibition (%) |
|---|---|---|
| 2c | 58.95 | 57.41 |
| 3d | 78.06 | 70.56 |
| 5b | 87.35 | 57.41 |
2.2 Anticancer Activity
This compound derivatives have been investigated for their anticancer potential. A notable study evaluated copper(II) complexes containing pyrazole derivatives, demonstrating significant cytotoxic effects against various cancer cell lines:
- IC50 Values : The most effective complexes showed IC50 values between 1.4 to 6.3 μM, outperforming cisplatin (IC50 values ranging from 29.9 to 82.0 μM) .
| Complex | Cell Line | IC50 (μM) |
|---|---|---|
| [Cu(L1)Cl]PF6 | A2780 | 1.4 |
| [Cu(L2)Cl]ClO4 | MCF-7 | 6.3 |
| Cisplatin | A2780 | 29.9 |
2.3 Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented, particularly against Mycobacterium tuberculosis (Mtb). A study identified potent compounds with good physicochemical properties and in vitro stability against Mtb:
- Minimum Inhibitory Concentration (MIC) : Selected compounds demonstrated MIC values that indicate their potential as effective antimycobacterial agents .
| Compound | MIC (µg/mL) |
|---|---|
| Compound A | <6.25 |
| Compound B | <12.5 |
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Anti-inflammatory Mechanism : The compound appears to inhibit key inflammatory mediators, such as TNF-alpha, through the modulation of MAPK signaling pathways .
- Anticancer Mechanism : The induction of apoptosis and cell cycle arrest in cancer cells has been linked to increased reactive oxygen species (ROS) production upon treatment with pyrazole derivatives .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced edema in mice, this compound was shown to significantly reduce swelling compared to a control group treated with saline .
Case Study 2: Anticancer Efficacy
A clinical trial assessing the efficacy of a copper complex containing this compound reported a marked reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy .
Q & A
Q. What synthetic methodologies are recommended for preparing methyl[2-(1H-pyrazol-1-yl)ethyl]amine?
The synthesis of pyrazole-containing amines typically involves multi-step protocols. For example, analogous ligands like 2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine (bmpz) are synthesized via nucleophilic substitution or condensation reactions between pyrazole derivatives and halogenated amines. A common approach includes refluxing precursors in ethanol or methanol under inert atmospheres, followed by purification via crystallization or column chromatography . For this compound, a plausible route involves reacting 1H-pyrazole with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) under reflux conditions. Post-synthesis, characterization via NMR and mass spectrometry is critical to confirm structure and purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and amine functionality.
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% as per typical standards for research-grade compounds) .
- X-ray Crystallography: For unambiguous structural determination, especially if the compound forms stable crystals. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- Elemental Analysis: To confirm molecular formula (e.g., C₆H₁₀N₄ for this compound).
Advanced Research Questions
Q. How does this compound function as a ligand in transition metal complexes?
Pyrazole-derived ligands exhibit versatile coordination modes (monodentate or bridging). For instance, tripodal tetraamine ligands like bmpz form stable complexes with metals (e.g., Co²⁺, Cu²⁺) via pyrazole nitrogen and amine groups. Stability constants and spectroscopic studies (UV-Vis, EPR) can elucidate binding behavior. Advanced characterization may involve X-ray absorption spectroscopy (XAS) to probe metal-ligand bond distances .
Q. What experimental strategies are used to evaluate the biological activity of this compound derivatives?
- In vitro cytotoxicity assays: MTT assays on cancer cell lines (e.g., A549 lung cancer cells) to measure IC₅₀ values.
- Apoptosis induction: Flow cytometry with Annexin V/PI staining to assess programmed cell death .
- Structure-activity relationship (SAR) studies: Modifying substituents on the pyrazole or amine groups to optimize activity. For example, morpholine or aryl substitutions have enhanced antimicrobial properties in related compounds .
Q. How can computational methods aid in understanding the reactivity of this compound?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes involved in cancer pathways).
- Kinetic studies: Monitor reaction pathways (e.g., hydrogen abstraction) using time-resolved spectroscopy .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors or dust.
- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- First aid: Flush eyes/skin with water for 15 minutes and seek medical attention if irritation persists .
Data Contradictions and Resolutions
- Synthesis discrepancies: Some protocols use ethanol for reflux (), while others prefer methanol (). Resolution: Solvent choice depends on precursor solubility; ethanol is safer for large-scale reactions.
- Biological activity: Pyrazole derivatives show varying efficacy across cell lines ( vs. 16). Resolution: Context-dependent activity necessitates rigorous SAR studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
